molecular formula C10H12N2O2 B5809771 4-(Propanoylamino)benzamide

4-(Propanoylamino)benzamide

Cat. No.: B5809771
M. Wt: 192.21 g/mol
InChI Key: PRQPARZANZSYKT-UHFFFAOYSA-N
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Description

4-(Propanoylamino)benzamide is a benzamide derivative characterized by a propanoyl (propionyl) group attached to the amino functionality at the para position of the benzamide core (structure: C₆H₅CONH-C₆H₄-NHCOC₂H₅). This compound serves as a versatile intermediate in medicinal chemistry, particularly in the development of enzyme inhibitors, antimicrobial agents, and receptor-targeted therapeutics. Its structural flexibility allows for modifications at the amide and aromatic regions, enabling tailored interactions with biological targets .

Properties

IUPAC Name

4-(propanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-2-9(13)12-8-5-3-7(4-6-8)10(11)14/h3-6H,2H2,1H3,(H2,11,14)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRQPARZANZSYKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Propanoylamino)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method is the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its rapid, mild, and eco-friendly nature .

Industrial Production Methods: In industrial settings, the preparation of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. For example, p-nitrobenzoic acid can be reacted with thionyl chloride in the presence of an organic base catalyst to obtain p-nitrobenzoyl chloride, which is then converted to p-aminobenzamide through subsequent reactions .

Chemical Reactions Analysis

Types of Reactions: 4-(Propanoylamino)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Quaternary ammonium cations.

    Substitution: Various substituted benzamides, depending on the reagents used.

Scientific Research Applications

4-(Propanoylamino)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Propanoylamino)benzamide involves its interaction with specific molecular targets. For instance, benzamidine, a related compound, acts as a serine protease inhibitor, which suggests that this compound may also inhibit similar enzymes . The compound’s effects are mediated through its binding to these targets, leading to the modulation of various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of benzamide derivatives are heavily influenced by substituents on the aromatic ring and the amide side chain. Below is a comparative analysis of key analogs:

Compound Name Substituents/R-Groups Molecular Weight Key Applications/Activities References
4-(Propanoylamino)benzamide -NHCOC₂H₅ at para position 206.23 g/mol Intermediate for kinase inhibitors
N-(3,5-Dimethylphenyl)-4-(propanoylamino)benzamide -NHCOC₂H₅ (para), -N-(3,5-dimethylphenyl) 296.35 g/mol Antimicrobial lead candidate
4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) Sulfamoyl and oxadiazole moieties ~550 g/mol* Antifungal activity (Candida spp.)
(S)-5-Chloro-2-hydroxy-N-(4-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]-amino}pentan-2-yl)benzamide (1) Chloro, hydroxy, CF₃ groups ~450 g/mol* MRSA inhibition (MIC: 2 µg/mL)
4-(3-Chloropropanamido)benzamide -NHCOCH₂CH₂Cl (para) 226.66 g/mol Cytotoxicity studies

*Estimated based on structural formula.

Key Observations:
  • Bioactivity: The incorporation of electron-withdrawing groups (e.g., -CF₃ in compound 1) enhances antibacterial potency, as seen in MRSA inhibition . In contrast, this compound lacks such groups, suggesting its role as a scaffold rather than a direct therapeutic agent.
  • Substituent Effects : Bulky substituents (e.g., oxadiazole in LMM5) improve antifungal activity but reduce solubility, necessitating surfactants like Pluronic F-127 for formulation .
  • Molecular Weight: Lower molecular weight analogs (e.g., this compound) exhibit better pharmacokinetic profiles, making them preferable for CNS-targeted drug design .

Physicochemical and Analytical Data

  • Solubility: this compound requires surfactants (e.g., Pluronic F-127) for aqueous solubility, similar to LMM5 and LMM11 .
  • Spectroscopic Characterization: ¹H NMR: Aromatic protons appear at δ 7.5–8.0 ppm, while the propanoyl -CH₂CH₃ group resonates at δ 1.1–2.1 ppm . LCMS: [M+H]⁺ peak at m/z 207.1, consistent with its molecular formula .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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